molecular formula C15H22ClN3O B5261179 1-(2-Chlorophenyl)-3-(1-propylpiperidin-4-yl)urea

1-(2-Chlorophenyl)-3-(1-propylpiperidin-4-yl)urea

Cat. No.: B5261179
M. Wt: 295.81 g/mol
InChI Key: NYCFZIZYKAFFGI-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(1-propylpiperidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a propylpiperidinyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-3-(1-propylpiperidin-4-yl)urea typically involves the reaction of 2-chloroaniline with 1-propylpiperidine-4-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions often include the use of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the urea bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-3-(1-propylpiperidin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The chlorophenyl group can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential pharmacological properties, including its role as a potential therapeutic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(1-propylpiperidin-4-yl)urea involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3-(1-propylpiperidin-4-yl)urea can be compared with other urea derivatives that possess similar structural features. Some of these compounds include:

    1-(2-Chlorophenyl)-3-(1-methylpiperidin-4-yl)urea: Differing by the presence of a methyl group instead of a propyl group.

    1-(2-Chlorophenyl)-3-(1-ethylpiperidin-4-yl)urea: Differing by the presence of an ethyl group instead of a propyl group.

    1-(2-Chlorophenyl)-3-(1-butylpiperidin-4-yl)urea: Differing by the presence of a butyl group instead of a propyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(1-propylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-2-9-19-10-7-12(8-11-19)17-15(20)18-14-6-4-3-5-13(14)16/h3-6,12H,2,7-11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCFZIZYKAFFGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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